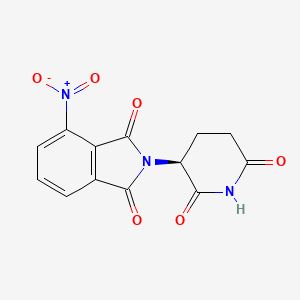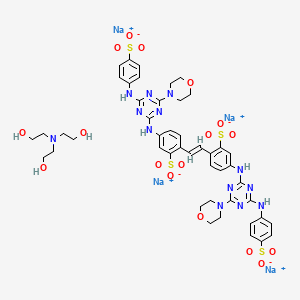
EV-22 methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EV-22 methyl ester is a chemical compound belonging to the ester family. Esters are characterized by their pleasant odors and are commonly found in fruits and flowers. They are widely used in various industries, including food, pharmaceuticals, and cosmetics, due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EV-22 methyl ester typically involves the esterification of the corresponding carboxylic acid with methanol. This reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through transesterification processes. This involves the reaction of triglycerides with methanol in the presence of a catalyst, such as sodium methoxide or potassium hydroxide. The reaction is typically conducted at elevated temperatures and pressures to increase the yield and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
EV-22 methyl ester undergoes various chemical reactions, including:
Reduction: Reduction of the ester can yield the corresponding alcohol.
Aminolysis: Reaction with ammonia or amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Aminolysis: Ammonia or primary/secondary amines.
Major Products
Hydrolysis: Carboxylic acid and methanol.
Reduction: Alcohol.
Aminolysis: Amide.
Scientific Research Applications
EV-22 methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of EV-22 methyl ester involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in lipid metabolism, leading to the production of fatty acids and glycerol . The compound’s effects are mediated through its conversion to active metabolites that interact with cellular receptors and enzymes .
Comparison with Similar Compounds
EV-22 methyl ester can be compared with other esters such as:
Methyl acetate: Commonly used as a solvent and in the production of adhesives and coatings.
Ethyl acetate: Widely used in the food and beverage industry as a flavoring agent.
Methyl butyrate: Known for its fruity odor and used in the formulation of perfumes and flavorings.
Uniqueness
This compound stands out due to its specific chemical structure and properties, which make it suitable for specialized applications in research and industry. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of complex molecules highlight its versatility and importance in scientific research .
Properties
CAS No. |
115216-95-0 |
|---|---|
Molecular Formula |
C18H20O6 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
methyl 7-[5-(1-hydroxyhepta-2,4,6-triynyl)-2-oxo-1,3-dioxolan-4-yl]heptanoate |
InChI |
InChI=1S/C18H20O6/c1-3-4-5-8-11-14(19)17-15(23-18(21)24-17)12-9-6-7-10-13-16(20)22-2/h1,14-15,17,19H,6-7,9-10,12-13H2,2H3 |
InChI Key |
YHKYOCPCNKEVQR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCC1C(OC(=O)O1)C(C#CC#CC#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


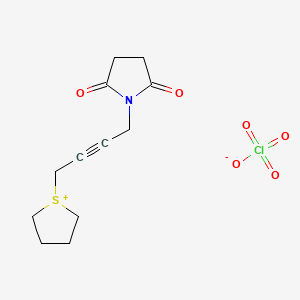
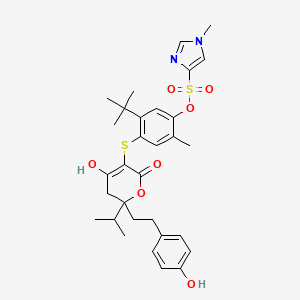

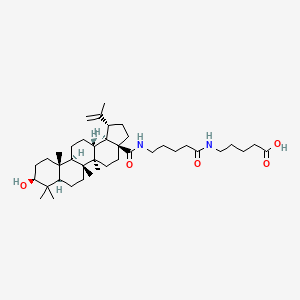
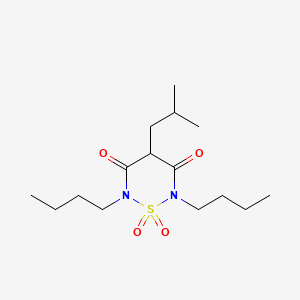
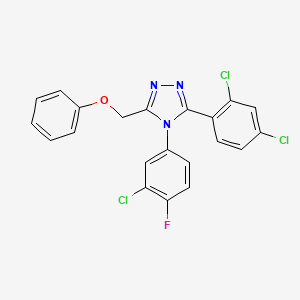
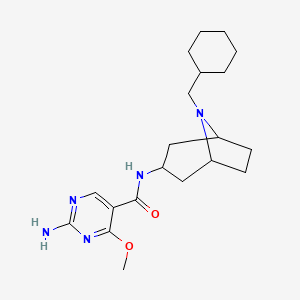

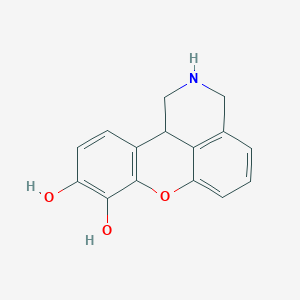
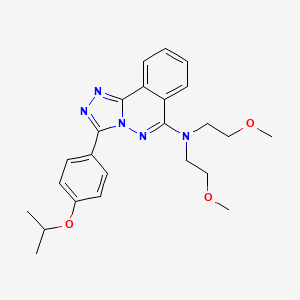
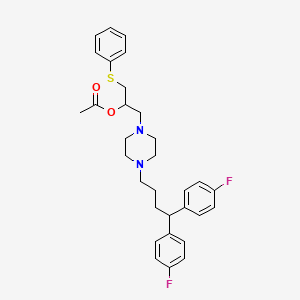
![methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12756150.png)
